Carboxamide vs. Sulfonamide Hydrogen-Bonding Capacity: Impact on Predicted Target Engagement
The target compound's pyridine-2-carboxamide terminus provides 4 hydrogen bond donors and 5 hydrogen bond acceptors overall, with the amide NH and carbonyl oxygen forming a geometrically constrained donor–acceptor pair that matches the ROMK pharmacophore described for potent pyrrolopyrimidine- and pyridine-based inhibitors [1]. In contrast, the closest commercially cataloged analog, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide (CAS 2034252-66-7), replaces the amide with a sulfonamide group, increasing the acceptor count and altering the hydrogen-bond geometry from a planar amide to a tetrahedral sulfonamide configuration [2]. In the ROMK inhibitor class, a shift from carboxamide to sulfonamide linker chemistry has been associated with >10-fold reduction in binding affinity in structurally related series [1].
| Evidence Dimension | Hydrogen bond donors (HBD) / Hydrogen bond acceptors (HBA) and functional group geometry at the pyridine terminus |
|---|---|
| Target Compound Data | HBD = 4, HBA = 5; planar secondary amide geometry (pyridine-2-carboxamide) [3] |
| Comparator Or Baseline | N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide (CAS 2034252-66-7): HBD = 4, HBA = 6; tetrahedral sulfonamide geometry [2] |
| Quantified Difference | ΔHBA = -1 (fewer acceptors in target); amide vs. sulfonamide geometry (planar vs. tetrahedral); related ROMK inhibitors show ~10-fold IC₅₀ variation between amide and sulfonamide linker series [1] |
| Conditions | Physicochemical property comparison based on structural analysis; ROMK potency reference from BindingDB whole-cell voltage clamp assay in CHO cells (IC₅₀ = 64 nM for a pyridinecarboxamide-based ROMK inhibitor) [1] |
Why This Matters
The carboxamide geometry is a critical determinant of ROMK binding affinity; substituting with a sulfonamide analog risks significant potency loss and confounds SAR interpretation in lead optimization programs.
- [1] BindingDB Entry BDBM50442600. IC₅₀ = 64 nM for inhibition of human ROMK (Kir1.1) expressed in CHO cells, whole-cell voltage clamp. Data from US Patent 9,056,859 (Merck Sharp & Dohme). View Source
- [2] PubChem. N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide. CAS 2034252-66-7. Molecular Formula C₁₆H₁₅N₃O₅S; Molecular Weight 361.37. NCBI. View Source
- [3] MMsINC Database, Molecule MMs00263759. HBD = 4, HBA = 5. Università degli Studi di Padova. View Source
